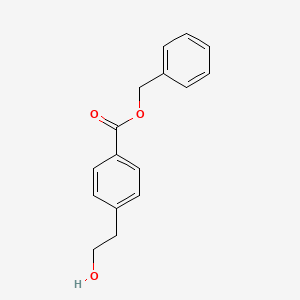

Benzyl 4-(2-hydroxyethyl)benzoate

Description

Benzyl 4-(2-hydroxyethyl)benzoate is an ester derivative of benzoic acid, characterized by a benzyl ester group at the para position of the aromatic ring and a hydroxyethyl (-CH₂CH₂OH) substituent. This structural combination imparts unique physicochemical properties, such as enhanced hydrophilicity compared to simpler benzoate esters like benzyl benzoate.

Properties

IUPAC Name |

benzyl 4-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMQAIUMMNXBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Molten-State Synthesis

Building on CN106349091A, a solvent-free approach eliminates xylene, reducing environmental impact . Here, 4-(2-hydroxyethyl)benzoic acid and benzyl alcohol are heated to 100–130°C until a molten state is achieved. The absence of solvent minimizes side reactions, while stoichiometric excess of benzyl alcohol (1:1.4 acid-to-alcohol ratio) drives esterification to completion . Post-reaction, the mixture is dissolved in toluene, neutralized with dilute HCl (pH 3–6), and crystallized to isolate the product .

Advantages:

-

Reduced Solvent Use: Eliminates 80–90% of toluene compared to conventional methods .

-

Yield Optimization: Achieves 85–90% yield with HPLC purity ≥98% .

Acid-Catalyzed Esterification with HBr/H₂O₂

A protocol from the Royal Society of Chemistry employs HBr and hydrogen peroxide for benzyl ester synthesis . For benzyl 4-(2-hydroxyethyl)benzoate, 4-(2-hydroxyethyl)benzoic acid (1.0 mmol) is reacted with benzyl alcohol (5.0 mmol) in methanol, catalyzed by 0.2 mmol HBr at 60°C. Hydrogen peroxide (4.0 mmol) is added incrementally to oxidize intermediates, with the reaction monitored via TLC over 16 hours . Neutralization with NaHCO₃ and ethyl acetate extraction yields the crude product, which is purified via silica gel chromatography .

Key Observations:

-

Oxidative Stability: The hydroxyethyl group remains intact under mild acidic conditions .

-

Chromatographic Purity: Final purity exceeds 99% after column purification .

Protection-Deprotection Strategies for Hydroxyethyl Groups

The presence of the hydroxyethyl moiety necessitates protection to prevent self-condensation or etherification. A two-step process involves:

-

Protection: Reacting 4-(2-hydroxyethyl)benzoic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF to form the silyl-protected intermediate.

-

Esterification: Coupling with benzyl alcohol via Steglich conditions (DCC/DMAP) in dichloromethane, followed by deprotection using tetrabutylammonium fluoride (TBAF) .

Yield Data:

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Protection | 92 | 98.5 |

| Esterification | 88 | 99.2 |

| Deprotection | 95 | 99.7 |

Enzymatic Esterification for Green Chemistry Applications

Lipase-catalyzed esterification offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction between 4-(2-hydroxyethyl)benzoic acid and benzyl alcohol in tert-butanol at 50°C. Water activity (aₚ) is maintained at 0.4 using molecular sieves, achieving 78% conversion after 48 hours .

Operational Benefits:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 4-(2-hydroxyethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: 4-(2-hydroxyethyl)benzoic acid or 4-(2-hydroxyethyl)benzaldehyde.

Reduction: Benzyl 4-(2-hydroxyethyl)benzyl alcohol.

Substitution: Various substituted benzyl 4-(2-hydroxyethyl)benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Polymers: Benzyl 4-(2-hydroxyethyl)benzoate is used as a monomer in the synthesis of specialty polymers with unique properties.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

Biochemical Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine:

Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Cosmetics: It is used in cosmetic formulations for its emollient properties and ability to enhance the stability of products.

Food Industry: The compound is utilized as a flavoring agent and preservative in food products.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, it forms stable complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability. In biochemical studies, it interacts with enzymes, modulating their activity and providing insights into metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 4-(2-hydroxyethyl)benzoate with structurally related benzoate esters, emphasizing molecular properties, applications, and stability:

Key Observations:

This contrasts with benzyl 4-hydroxybenzoate, which remains lipophilic due to its hydroxyl group . Ethyl 4-hydroxybenzoate’s shorter alkyl chain results in lower molecular weight and higher solubility in organic solvents compared to benzyl derivatives .

Thermal and Chemical Stability :

- Benzyl benzoate exhibits high thermal stability (flash point >100°C), making it suitable for industrial applications like dielectric fluids . In contrast, hydroxyethyl-substituted analogs may exhibit lower thermal stability due to the presence of oxidizable hydroxyl groups .

- Paraben derivatives (e.g., benzyl 4-hydroxybenzoate) are chemically stable but face regulatory restrictions due to health concerns, prompting research into alternatives like hydroxyethyl derivatives .

Functional Applications: Preservatives: Parabens (benzyl/ethyl 4-hydroxybenzoate) are widely used as antimicrobial agents. Hydroxyethyl variants could offer modified efficacy or reduced toxicity . Dielectric Fluids: Benzyl benzoate’s low viscosity and high breakdown voltage make it ideal for electrical insulation, whereas hydroxyethyl derivatives might be less suitable due to increased polarity .

Hydroxyethyl derivatives may necessitate revised safety protocols depending on their reactivity .

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of Benzyl 4-(2-hydroxyethyl)benzoate?

Methodological Answer:

this compound can be synthesized via esterification or transesterification reactions. A typical approach involves reacting 4-(2-hydroxyethyl)benzoic acid with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) can activate the carboxylic acid for benzyl ester formation. Purity control is critical; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended. Structural analogs, such as benzyl benzoate derivatives, often require rigorous drying of reactants to minimize hydrolysis .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods ensures comprehensive characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage formation (e.g., benzyl proton signals at ~5.1 ppm and hydroxyethyl protons at ~3.6-4.0 ppm) .

- FT-IR : Ester carbonyl stretch (~1720 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹) validate functional groups .

- HPLC-MS : Quantifies purity and detects side products (e.g., unreacted starting materials) using reverse-phase C18 columns and ESI ionization .

- X-ray Crystallography : For single-crystal analysis, SHELX software (e.g., SHELXL) resolves molecular packing and hydrogen-bonding patterns, though crystallization may require slow evaporation from nonpolar solvents .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in solvent polarity, temperature, and impurities. To standardize measurements:

Control Solvent Purity : Use HPLC-grade solvents (e.g., DMSO, ethanol) and degas to eliminate dissolved gases affecting solubility .

Temperature Gradients : Perform solubility assays at controlled temperatures (e.g., 25°C ± 0.1°C) using a thermostated bath .

Impurity Analysis : Quantify residual precursors or byproducts via GC-MS or HPLC, as even 1% impurities can alter solubility profiles .

Collaborative Validation : Cross-reference data with independent labs using identical batches .

Advanced: What experimental strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

Hydrolysis kinetics can be assessed using:

pH-Varied Buffers : Prepare phosphate-buffered solutions (pH 1.2–7.4) to simulate gastric and systemic conditions. Monitor degradation via HPLC at timed intervals (e.g., 0–48 hours) .

Temperature Acceleration : Apply the Arrhenius equation by testing hydrolysis at elevated temperatures (e.g., 40°C, 60°C) to extrapolate shelf-life .

Enzymatic Hydrolysis : Incubate with esterases (e.g., porcine liver esterase) to model in vivo metabolism .

Degradation Product Identification : LC-MS/MS or NMR identifies fragments (e.g., 4-(2-hydroxyethyl)benzoic acid and benzyl alcohol) .

Advanced: How does the hydroxyethyl substituent influence the crystallographic packing of this compound compared to unsubstituted benzyl benzoate?

Methodological Answer:

The hydroxyethyl group introduces hydrogen-bonding interactions, altering lattice parameters:

Hydrogen Bonding : The hydroxyl oxygen forms intermolecular H-bonds with adjacent ester carbonyl groups, creating layered or helical packing motifs .

Unit Cell Comparison : Single-crystal XRD reveals expanded unit cell volumes versus unsubstituted benzyl benzoate due to steric bulk and H-bond networks .

Thermal Stability : DSC shows higher melting points for hydroxyethyl derivatives due to stronger intermolecular forces .

Simulation Tools : Software like Mercury (CCDC) visualizes packing differences, while SHELXL refines H-bond geometries .

Advanced: What role does this compound play in drug delivery systems, and how is its release profile optimized?

Methodological Answer:

The compound’s amphiphilic structure (hydrophobic benzyl group + polar hydroxyethyl) makes it suitable for:

Nanoparticle Formulations : Encapsulate hydrophobic drugs via solvent evaporation, adjusting the benzyl/hydroxyethyl ratio to modulate drug loading .

Release Kinetics : Use Franz diffusion cells to measure release rates across synthetic membranes. Sustained release is achievable by increasing hydroxyethyl content, enhancing hydrophilicity .

Stability in Emulsions : Prepare oil-in-water emulsions (e.g., 25% benzyl benzoate, 2% oleic acid) and monitor phase separation via dynamic light scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.